REACTION_CXSMILES
|
[O:1]=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([OH:18])=O)=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.S(Cl)(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24]>C(Cl)Cl>[CH2:23]([N:25]([CH2:26][CH3:27])[C:16]([C:12]1[CH:13]=[CH:14][C:15]2[C:2](=[O:1])[C:3]3[C:8]([O:9][C:10]=2[CH:11]=1)=[CH:7][CH:6]=[CH:5][CH:4]=3)=[O:18])[CH3:24]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=C(C=CC12)C(=O)O
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
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C(C)NCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
At that time, the thionyl chloride and solvent were removed under vacuum
|
Type
|
ADDITION
|
Details
|
the remaining residue was diluted with an additional 220 mL CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 49.8 mmol | |
AMOUNT: MASS | 14.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |